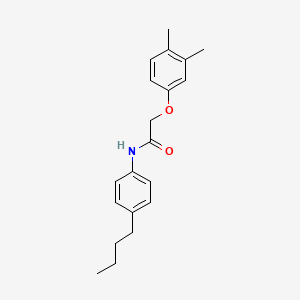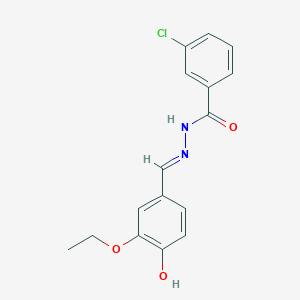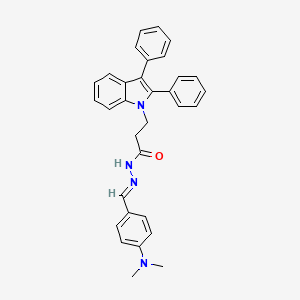![molecular formula C15H13NO5S2 B11696700 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B11696700.png)
2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-[(5Z)-5-[(4-méthylphényl)méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]butanedioïque est un composé organique complexe caractérisé par sa structure thiazolidinone unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-[(5Z)-5-[(4-méthylphényl)méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]butanedioïque implique généralement la condensation de la 4-méthylbenzaldéhyde avec la thiazolidine-2,4-dione en présence d’un catalyseur approprié. La réaction est effectuée sous reflux dans un solvant organique tel que l’éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou par des techniques chromatographiques .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, l’optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, est essentielle pour la synthèse à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-[(5Z)-5-[(4-méthylphényl)méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]butanedioïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le cycle thiazolidinone est substitué par différents nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium ; les réactions sont généralement réalisées dans des conditions anhydres.
Substitution : Divers nucléophiles tels que les amines, les thiols et les halogénures ; les réactions sont menées à des températures douces à modérées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés thiazolidinone avec des groupes fonctionnels réduits .
Applications de la recherche scientifique
L’acide 2-[(5Z)-5-[(4-méthylphényl)méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]butanedioïque a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure chimique unique et de ses activités biologiques.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques
Applications De Recherche Scientifique
2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
Le mécanisme d’action de l’acide 2-[(5Z)-5-[(4-méthylphényl)méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]butanedioïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle thiazolidinone du composé est connu pour interagir avec les enzymes et les récepteurs, modulant ainsi leur activité. Cette interaction peut conduire à divers effets biologiques, tels que l’inhibition de la croissance microbienne ou l’induction de l’apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolidinediones : Composés ayant des structures thiazolidinone similaires, connus pour leurs propriétés antidiabétiques.
Dérivés benzylidène : Composés ayant des groupes benzylidène, souvent étudiés pour leurs activités biologiques.
Unicité
L’acide 2-[(5Z)-5-[(4-méthylphényl)méthylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]butanedioïque est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H13NO5S2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
InChI |
InChI=1S/C15H13NO5S2/c1-8-2-4-9(5-3-8)6-11-13(19)16(15(22)23-11)10(14(20)21)7-12(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,20,21)/b11-6- |
Clé InChI |
SBQDEPSIAOXZNK-WDZFZDKYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11696618.png)

![4-{[(4-Chloro-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11696620.png)
![6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11696626.png)
![N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11696628.png)
![2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B11696630.png)



![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B11696663.png)
![(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11696667.png)
![(2Z,5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11696681.png)

![3-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11696694.png)
